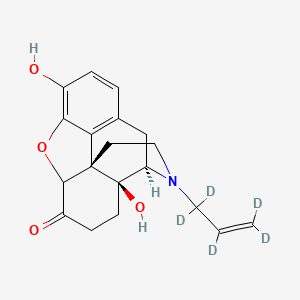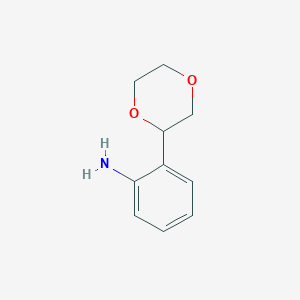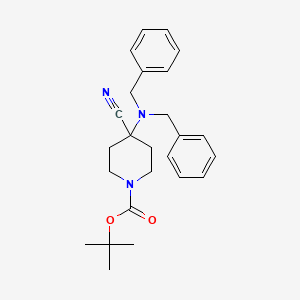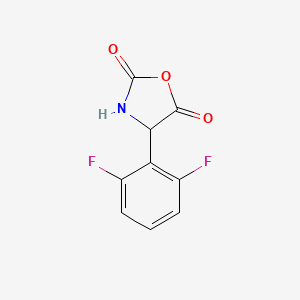
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is a complex bioactive compound with significant potential in various scientific fields. This compound is known for its ability to facilitate drug transport mechanisms, thereby increasing the efficiency of therapeutic interventions. It consists of multiple reactive propargyl groups and PEG chains attached to a central triamine core, making it a versatile molecule for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate involves multiple steps, starting with the preparation of the propargyl-PEG2-ethoxymethyl groups. These groups are then attached to a central triamine core through a series of chemical reactions. The final step involves the addition of the amido-PEG3-carboxylate group. The reaction conditions typically include the use of copper-catalyzed click chemistry to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The compound is usually produced in bulk and purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate undergoes various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Triazole linkages and other substituted products.
Applications De Recherche Scientifique
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer synthesis and as a precursor for functionalized polymers.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Enhances drug delivery systems, improving the efficacy of therapeutic agents.
Industry: Used in the production of bioconjugates and drug delivery systems.
Mécanisme D'action
The compound exerts its effects through the formation of stable triazole linkages via copper-catalyzed click chemistry. This mechanism allows for the efficient conjugation of biomolecules, enhancing their stability and functionality. The molecular targets include primary amines and azide-bearing compounds, which react with the propargyl groups to form stable triazole bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(carboxyethoxymethyl)-methane): Similar in structure but with different functional groups.
PEG3-(Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane)-(Amino-Tri-(endo-BCN-PEG2-ethoxymethyl)-methane): Contains endo-BCN groups, making it suitable for copper-free click chemistry.
Uniqueness
Tri-(Propargyl-PEG2-ethoxymethyl)-methane-amido-PEG3-carboxylate is unique due to its combination of propargyl and PEG groups, which provide versatility in chemical reactions and applications. Its ability to form stable triazole linkages makes it particularly valuable in drug delivery and bioconjugation .
Propriétés
Formule moléculaire |
C44H72N4O18 |
|---|---|
Poids moléculaire |
945.1 g/mol |
Nom IUPAC |
3-[2-[2-[3-[[1,3-bis[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H72N4O18/c1-4-15-55-26-31-60-23-12-45-39(49)7-19-64-36-44(37-65-20-8-40(50)46-13-24-61-32-27-56-16-5-2,38-66-21-9-41(51)47-14-25-62-33-28-57-17-6-3)48-42(52)10-18-58-29-34-63-35-30-59-22-11-43(53)54/h1-3H,7-38H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)(H,53,54) |
Clé InChI |
KHUVFVVIOOWNDR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)NC(=O)CCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)
